1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea
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Overview
Description
1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the dichlorophenyl group and the morpholinylcyclobutyl moiety, contribute to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea typically involves the following steps:
Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 4 positions.
Morpholine attachment: The morpholine ring is then attached to the cyclobutyl group through a nucleophilic substitution reaction.
Urea formation: Finally, the urea moiety is introduced by reacting the intermediate with an isocyanate or a carbamate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the urea group.
Substitution: Halogen atoms in the dichlorophenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Sodium methoxide, Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea has several scientific research applications, including:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agriculture: The compound could be used as a pesticide or herbicide due to its potential biological activity.
Materials Science: It may be utilized in the synthesis of advanced materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl group may facilitate binding to hydrophobic pockets, while the morpholinylcyclobutyl moiety could enhance specificity and potency. The urea group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-3-[(1-piperidin-4-ylcyclobutyl)methyl]urea: Similar structure but with a piperidine ring instead of morpholine.
1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclopropyl)methyl]urea: Similar structure but with a cyclopropyl group instead of cyclobutyl.
Uniqueness
1-(3,4-Dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties. The presence of both the dichlorophenyl and morpholinylcyclobutyl groups can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21Cl2N3O2/c17-13-3-2-12(10-14(13)18)20-15(22)19-11-16(4-1-5-16)21-6-8-23-9-7-21/h2-3,10H,1,4-9,11H2,(H2,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPUFILKOXVKNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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